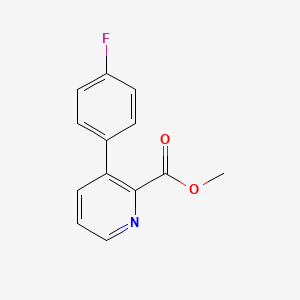

Methyl 3-(4-fluorophenyl)picolinate

Description

Methyl 3-(4-fluorophenyl)picolinate is a methyl ester derivative of picolinic acid, featuring a 4-fluorophenyl substituent at the 3-position of the pyridine ring. This compound is structurally characterized by its aromatic pyridine core, ester functional group, and electron-withdrawing fluorine atom on the para position of the phenyl ring.

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

methyl 3-(4-fluorophenyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)12-11(3-2-8-15-12)9-4-6-10(14)7-5-9/h2-8H,1H3 |

InChI Key |

ROOSDYMXOSHVRT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-fluorophenyl)picolinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-fluorophenylboronic acid can be coupled with methyl 3-bromopicolinate in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 3-(4-fluorophenyl)picolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physico-Chemical Comparisons

The table below summarizes key structural and inferred properties of Methyl 3-(4-fluorophenyl)picolinate and its analogs:

Key Observations:

- Substituent Effects: Fluoro (F): The fluorine atom’s strong electron-withdrawing nature enhances metabolic stability and bioavailability, making it favorable in drug design. Its small size minimizes steric hindrance . Methoxy (OCH₃): The methoxy group’s electron-donating properties may improve solubility but reduce metabolic resistance compared to fluorine . Trifluoromethyl (CF₃): This bulky, strongly electron-withdrawing group significantly increases lipophilicity and may enhance target binding affinity .

- Molecular Weight and Complexity: Methyl 3-(4-chlorophenyl)picolinate has the highest molecular weight (247.68 g/mol) due to chlorine’s atomic mass, whereas the trifluoromethyl analog is lighter (217.14 g/mol) but more lipophilic . Methyl 3-(diMethoxyMethyl)picolinate features a branched diMethoxyMethyl group, reducing aromaticity but increasing polarity (C₁₀H₁₃NO₄) .

Biological Activity

Methyl 3-(4-fluorophenyl)picolinate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinate structure with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which is crucial for its activity. The ester functional group can undergo hydrolysis, releasing the active picolinic acid derivative that may further interact with various biological pathways.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The fluorinated phenyl group is believed to increase selectivity and potency against these targets. For example, studies suggest that the compound may modulate enzyme activity, influencing metabolic pathways relevant to inflammation and pain management.

Biological Activities

This compound has been investigated for several biological activities:

- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. The fluorinated moiety may enhance the compound's efficacy in targeting cancer cells through mechanisms involving DNA interaction and enzyme inhibition .

- Analgesic Effects : The compound may also exhibit analgesic properties, potentially benefiting conditions characterized by chronic pain.

Table 1: Summary of Biological Activities

Research Insights

- Antiproliferative Studies : Research has shown that this compound can inhibit the growth of certain cancer cells. In vitro studies indicated a dose-dependent response, suggesting that higher concentrations yield more significant effects on cell viability .

- Enzyme Interaction : In enzyme inhibition assays, this compound demonstrated significant binding affinity to target enzymes involved in metabolic pathways, which could explain its therapeutic potential in managing diseases like cancer and inflammation.

- In Vivo Models : Animal studies have begun to elucidate the pharmacokinetics and bioavailability of this compound. Initial findings suggest favorable absorption characteristics and the ability to cross biological membranes effectively, which is essential for therapeutic applications .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further investigation into the specific molecular interactions and pathways affected by this compound will enhance understanding of its therapeutic potential.

- Clinical Trials : Transitioning from preclinical studies to clinical trials will be critical to evaluate safety and efficacy in human subjects.

- Structural Modifications : Exploring derivatives or analogs of this compound could yield compounds with improved potency or reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.